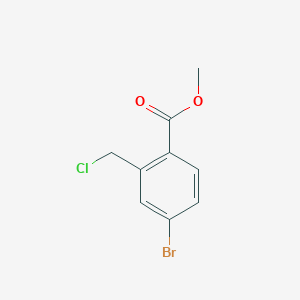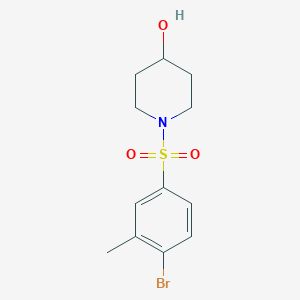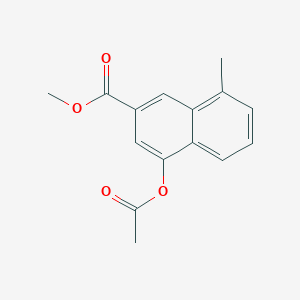
Methyl (R)-2-((benzyloxy)methyl)pyrrolidine-2-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl ®-2-((benzyloxy)methyl)pyrrolidine-2-carboxylate hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is of significant interest in the field of organic chemistry due to its potential applications in asymmetric synthesis and catalysis. The presence of the chiral center in the pyrrolidine ring makes it a valuable building block for the synthesis of various enantiomerically pure compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-((benzyloxy)methyl)pyrrolidine-2-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline, a naturally occurring amino acid.
Benzylation: The pyrrolidine ring is then benzylated to introduce the benzyloxy group. This step is usually carried out using benzyl bromide in the presence of a base such as sodium hydride.
Esterification: The carboxylic acid group of the pyrrolidine ring is esterified using methanol and a suitable catalyst, such as sulfuric acid, to form the methyl ester.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of Methyl ®-2-((benzyloxy)methyl)pyrrolidine-2-carboxylate hydrochloride may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts and ligands can also enhance the enantioselectivity of the synthesis.
化学反応の分析
Types of Reactions
Methyl ®-2-((benzyloxy)methyl)pyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学的研究の応用
Methyl ®-2-((benzyloxy)methyl)pyrrolidine-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Used in the production of fine chemicals and as a catalyst in asymmetric synthesis.
作用機序
The mechanism of action of Methyl ®-2-((benzyloxy)methyl)pyrrolidine-2-carboxylate hydrochloride involves its interaction with various molecular targets and pathways. The chiral center in the pyrrolidine ring allows it to participate in enantioselective reactions, making it an effective catalyst in asymmetric synthesis. The benzyloxy group can also influence the reactivity and selectivity of the compound in various chemical reactions.
類似化合物との比較
Similar Compounds
Methyl 1-benzyl-5-oxo-3-pyrrolidine-carboxylate: Similar structure but lacks the chiral center.
Proline Derivatives: Share the pyrrolidine ring structure but differ in functional groups.
Uniqueness
Methyl ®-2-((benzyloxy)methyl)pyrrolidine-2-carboxylate hydrochloride is unique due to its chiral center, which imparts enantioselectivity in reactions. This makes it a valuable compound in the synthesis of enantiomerically pure products, distinguishing it from other pyrrolidine derivatives.
特性
分子式 |
C14H20ClNO3 |
|---|---|
分子量 |
285.76 g/mol |
IUPAC名 |
methyl (2R)-2-(phenylmethoxymethyl)pyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H19NO3.ClH/c1-17-13(16)14(8-5-9-15-14)11-18-10-12-6-3-2-4-7-12;/h2-4,6-7,15H,5,8-11H2,1H3;1H/t14-;/m1./s1 |
InChIキー |
MYVWNJFILRLBDL-PFEQFJNWSA-N |
異性体SMILES |
COC(=O)[C@@]1(CCCN1)COCC2=CC=CC=C2.Cl |
正規SMILES |
COC(=O)C1(CCCN1)COCC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13931969.png)
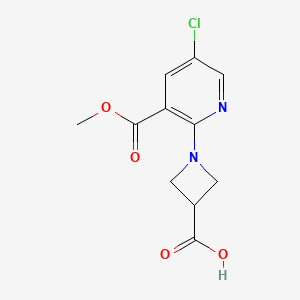
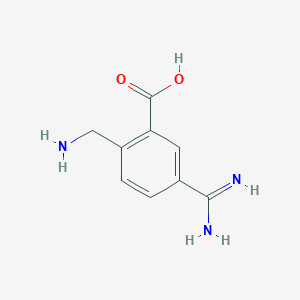
![Benzoic acid, 4-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-, methyl ester](/img/structure/B13931983.png)


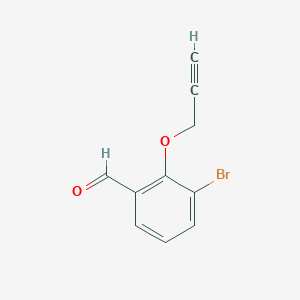

![Acetic acid, 2-[4-[[5-amino-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]benzoyl]amino]phenyl]hydrazide](/img/structure/B13932003.png)
